![molecular formula C14H10N2O2 B2727063 N-(naphthalen-1-yl)isoxazole-5-carboxamide CAS No. 941993-96-0](/img/structure/B2727063.png)
N-(naphthalen-1-yl)isoxazole-5-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of isoxazole derivatives, including “N-(naphthalen-1-yl)isoxazole-5-carboxamide”, has been a subject of research. The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques such as scanning electron microscopy, transmission electron microscopy, and reverse molecular docking technology .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be studied using transcriptome sequencing technology, quantitative real-time PCR (qRT-PCR), and physiological and biochemical determination . Isoxazole derivatives can be synthesized via different pathways using both homogeneous and heterogeneous catalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 238.246. It is a solid substance that should be stored in a dry environment at 2-8°C .Scientific Research Applications
Anticancer and Antimycobacterial Activity
Naphthalene derivatives have been synthesized and evaluated for their anticancer properties. For example, derivatives synthesized through a series of steps involving o-phenylenediamine and naphthene-1-acetic acid showed significant activity against breast cancer cell lines, indicating the potential of naphthalene compounds in cancer research (Salahuddin et al., 2014). Furthermore, N-alkoxyphenylhydroxynaphthalenecarboxamides demonstrated remarkable antimycobacterial activity against various Mycobacterium species, underscoring the potential of these compounds in addressing tuberculosis and related diseases (Goněc et al., 2016).
Synthesis and Optical Properties
The synthesis and optical properties of naphthalene diimides (NDIs) have been extensively studied, revealing their application in supramolecular chemistry, sensors, and as host-guest complexes for molecular switching devices. NDIs exhibit unique electronic and spectroscopic properties, making them suitable for a wide range of scientific applications (Kobaisi et al., 2016). This research area highlights the potential utility of N-(naphthalen-1-yl)isoxazole-5-carboxamide in developing advanced materials and devices.
Fluorogenic Applications
The development of fluorogenic and photoclick chemistry for live mammalian cells using naphthalene-based tetrazoles demonstrates the importance of naphthalene derivatives in bioimaging and molecular biology. These compounds enable real-time, spatially controlled imaging, offering a powerful tool for studying cellular processes (Yu et al., 2013).
Corrosion Inhibition
Naphthalene derivatives have also been investigated for their role in corrosion inhibition, particularly Naphthalen-2-yl Naphthalene-2-Carboxammide, which showed significant performance in protecting carbon steel against corrosion in acidic conditions. This application illustrates the chemical's potential in industrial and engineering contexts (Kannan et al., 2018).
Mechanism of Action
The mechanism of action of “N-(naphthalen-1-yl)isoxazole-5-carboxamide” can be studied by analyzing the effects of this compound on the microscopic morphology of organisms. For example, in a study on Rhizoctonia solani, it was found that the mycelium treated with a similar compound produced a red secretion and exhibited progressive creeping growth .
Safety and Hazards
The safety information for “N-(naphthalen-1-yl)isoxazole-5-carboxamide” includes hazard statements H315-H319, which indicate that it causes skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
The future directions for research on “N-(naphthalen-1-yl)isoxazole-5-carboxamide” could include the development of new synthetic analogs with improved pharmacological properties and the investigation of its potential as a therapeutic agent for various conditions. Further studies could also explore its effects on different organisms and its potential uses in various fields .
properties
IUPAC Name |
N-naphthalen-1-yl-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-14(13-8-9-15-18-13)16-12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBBNSXIYMQJQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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